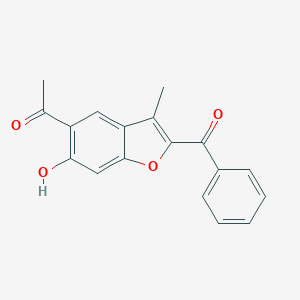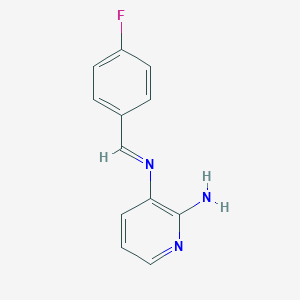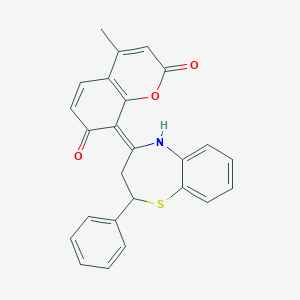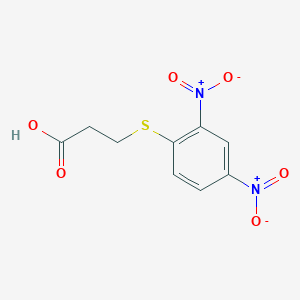![molecular formula C16H9ClN4O2S B304756 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304756.png)
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a compound that belongs to the class of thiadiazolo-pyrimidine derivatives. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, it has been suggested that the compound may exert its antimicrobial and antifungal activities by inhibiting the synthesis of cell wall components such as chitin and glucan. Additionally, it has been proposed that the compound may exhibit its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, the compound has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
Advantages and Limitations for Lab Experiments
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several advantages and limitations for lab experiments. One of the major advantages is its broad-spectrum antimicrobial and antifungal activities, which make it a potential candidate for the development of new antimicrobial and antifungal agents. However, one of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One of the major directions is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to explore its potential applications in other areas, such as agriculture and veterinary medicine. Finally, the compound can be further explored for its potential use in combination therapy with other antimicrobial and antifungal agents.
Synthesis Methods
The synthesis of 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 3-chlorobenzaldehyde, 2-furylcarboxaldehyde, and thiosemicarbazide in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting compound is purified by recrystallization.
Scientific Research Applications
The compound 6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antimicrobial, antifungal, and antitumor activities.
properties
Product Name |
6-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Molecular Formula |
C16H9ClN4O2S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
(6E)-6-[[5-(3-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H9ClN4O2S/c17-10-3-1-2-9(6-10)13-5-4-11(23-13)7-12-14(18)21-16(20-15(12)22)24-8-19-21/h1-8,18H/b12-7+,18-14? |
InChI Key |
SBEIWDAXZIFESE-NFFPZGGSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)/C=C/3\C(=N)N4C(=NC3=O)SC=N4 |
SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Chloroditetraazolo[1,5-a:5,1-c]quinoxaline](/img/structure/B304681.png)


![2-[2-(4-Chlorophenyl)vinyl]-3-(4-morpholinyl)quinoxaline](/img/structure/B304685.png)

![(8E)-8-[8-chloro-2-(3,4-dimethoxyphenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]-4-methylchromene-2,7-dione](/img/structure/B304690.png)

![1-[1-(6-Methoxynaphthalen-2-yl)ethyl]-5-phenacyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-one](/img/structure/B304692.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-3-piperidin-1-ylquinoxaline](/img/structure/B304693.png)


![3-[2-(2-Chlorophenyl)vinyl]-2-quinoxalinyl phenyl sulfone](/img/structure/B304696.png)
